h-89

Description

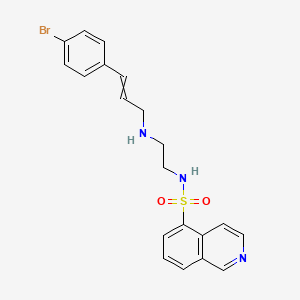

Structure

3D Structure

Properties

Molecular Formula |

C20H20BrN3O2S |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

N-[2-[3-(4-bromophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide |

InChI |

InChI=1S/C20H20BrN3O2S/c21-18-8-6-16(7-9-18)3-2-11-22-13-14-24-27(25,26)20-5-1-4-17-15-23-12-10-19(17)20/h1-10,12,15,22,24H,11,13-14H2 |

InChI Key |

ZKZXNDJNWUTGDK-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)NCCNCC=CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Foundational & Exploratory

H-89: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-89 is a potent, cell-permeable isoquinolinesulfonamide compound widely recognized as a competitive inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA). By targeting the ATP-binding site of the PKA catalytic subunit, this compound has been instrumental in elucidating the roles of PKA in a myriad of cellular processes. However, its utility as a specific PKA inhibitor is nuanced by its off-target effects on a range of other kinases. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its kinase selectivity profile, and detailed protocols for its use in experimental settings.

Core Mechanism of Action: PKA Inhibition

This compound primarily functions as a competitive inhibitor of Protein Kinase A (PKA) by binding to the ATP pocket on the enzyme's catalytic subunit.[1][2] This action prevents the phosphorylation of PKA's downstream substrates, thereby blocking cAMP-dependent signaling pathways. The inhibitory effect of this compound on PKA is potent, with a reported Ki (inhibition constant) of 48 nM and an IC50 (half-maximal inhibitory concentration) in the range of 48-135 nM in cell-free assays.[3][4][5][6]

The cAMP/PKA signaling pathway is a ubiquitous second messenger system that regulates a vast array of cellular functions, including gene expression, metabolism, and cell proliferation. The pathway is initiated by the binding of extracellular signals to G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cAMP. cAMP then binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits. These catalytic subunits then phosphorylate target proteins, modulating their activity.

// Nodes extracellular_signal [label="Extracellular Signal\n(e.g., Hormones, Neurotransmitters)", fillcolor="#F1F3F4"]; gpcr [label="GPCR", fillcolor="#F1F3F4"]; g_protein [label="G Protein (Gs)", fillcolor="#F1F3F4"]; ac [label="Adenylyl Cyclase", fillcolor="#F1F3F4"]; atp [label="ATP", shape=ellipse, fillcolor="#FFFFFF"]; camp [label="cAMP", shape=ellipse, fillcolor="#FFFFFF"]; pka_inactive [label="Inactive PKA\n(R2C2)", fillcolor="#FBBC05", fontcolor="#202124"]; pka_active [label="Active PKA\n(Catalytic Subunits)", fillcolor="#34A853", fontcolor="#202124"]; substrates [label="Substrate Proteins\n(e.g., CREB, Ion Channels)", fillcolor="#F1F3F4"]; phosphorylated_substrates [label="Phosphorylated Substrates", fillcolor="#F1F3F4"]; cellular_response [label="Cellular Response", shape=ellipse, fillcolor="#F1F3F4"]; H89 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges extracellular_signal -> gpcr; gpcr -> g_protein [label="activates"]; g_protein -> ac [label="activates"]; atp -> camp [label="converts", arrowhead="open"]; ac -> camp [dir=none, style=dashed]; camp -> pka_inactive [label="binds to\nregulatory subunits"]; pka_inactive -> pka_active [label="releases"]; pka_active -> substrates [label="phosphorylates"]; substrates -> phosphorylated_substrates [dir=none, style=dashed]; phosphorylated_substrates -> cellular_response; H89 -> pka_active [label="inhibits\n(ATP competition)", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; } /dot Caption: The cAMP/PKA signaling pathway and the inhibitory action of this compound.

Kinase Selectivity Profile

While this compound is a potent inhibitor of PKA, it is not entirely specific and has been shown to inhibit a variety of other kinases, particularly at higher concentrations. This is a critical consideration for researchers when interpreting experimental results. The off-target effects of this compound are attributed to the conserved nature of the ATP-binding pocket across the kinome.

Below is a summary of the reported inhibitory activities of this compound against a panel of kinases.

| Kinase | IC50 (nM) | Ki (nM) |

| PKA | 135 [3][7][8] | 48 [3][6] |

| S6K1 | 80[3][7][8] | - |

| MSK1 | 120[3][7][8] | - |

| ROCKII | 270[3][7][8] | - |

| PKBα (Akt1) | 2600[3][7] | - |

| MAPKAP-K1b | 2800[3][7] | - |

| PKG | ~500 | - |

| PKCμ | ~500 | - |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as ATP concentration and substrate used.

Off-Target Signaling Pathways

The promiscuity of this compound means it can influence signaling pathways beyond the canonical PKA-mediated cascades. Understanding these off-target effects is crucial for accurate data interpretation.

Rho-Associated Kinase (ROCK) Pathway

This compound has been shown to inhibit Rho-associated coiled-coil containing protein kinase (ROCK) with an IC50 of 270 nM.[3][7][8] The ROCK signaling pathway is a key regulator of the actin cytoskeleton, influencing processes such as cell adhesion, migration, and smooth muscle contraction. Inhibition of ROCK by this compound can lead to changes in cell morphology and motility, independent of its effects on PKA.[4]

// Nodes rhoa [label="RhoA-GTP", fillcolor="#F1F3F4"]; rock [label="ROCK", fillcolor="#FBBC05", fontcolor="#202124"]; limk [label="LIMK", fillcolor="#F1F3F4"]; cofilin [label="Cofilin", fillcolor="#F1F3F4"]; actin [label="Actin\nPolymerization", shape=ellipse, fillcolor="#F1F3F4"]; mlc [label="Myosin Light Chain\n(MLC)", fillcolor="#F1F3F4"]; mlcp [label="MLC Phosphatase", fillcolor="#F1F3F4"]; contraction [label="Stress Fiber Formation\n& Contraction", shape=ellipse, fillcolor="#F1F3F4"]; H89 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges rhoa -> rock [label="activates"]; rock -> limk [label="phosphorylates\n(activates)"]; limk -> cofilin [label="phosphorylates\n(inactivates)", arrowhead="tee"]; cofilin -> actin [style=dashed, dir=none]; rock -> mlc [label="phosphorylates"]; rock -> mlcp [label="phosphorylates\n(inactivates)", arrowhead="tee"]; mlc -> contraction; mlcp -> mlc [arrowhead="tee", style=dashed]; H89 -> rock [label="inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; } /dot Caption: The ROCK signaling pathway and the inhibitory effect of this compound.

mTOR Signaling Pathway

Recent studies have revealed a complex interplay between this compound and the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. Interestingly, this compound has been shown to render the phosphorylation of S6K1 and Akt, two key downstream effectors of mTOR, resistant to mTOR inhibitors.[9] This suggests that this compound may have effects on phosphatases or other kinases that regulate the phosphorylation status of mTOR pathway components.

// Nodes growth_factors [label="Growth Factors", fillcolor="#F1F3F4"]; pi3k [label="PI3K", fillcolor="#F1F3F4"]; akt [label="Akt (PKB)", fillcolor="#FBBC05", fontcolor="#202124"]; mtorc2 [label="mTORC2", fillcolor="#F1F3F4"]; mtorc1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; s6k1 [label="S6K1", fillcolor="#34A853", fontcolor="#202124"]; eif4ebp1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#202124"]; protein_synthesis [label="Protein Synthesis\n& Cell Growth", shape=ellipse, fillcolor="#F1F3F4"]; H89 [label="this compound", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges growth_factors -> pi3k; pi3k -> akt; mtorc2 -> akt [label="phosphorylates\n(activates)"]; akt -> mtorc1 [label="activates"]; mtorc1 -> s6k1 [label="phosphorylates\n(activates)"]; mtorc1 -> eif4ebp1 [label="phosphorylates\n(inactivates)", arrowhead="tee"]; s6k1 -> protein_synthesis; eif4ebp1 -> protein_synthesis [arrowhead="tee", style=dashed]; H89 -> s6k1 [label="sustains\nphosphorylation", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead="open"]; H89 -> akt [label="sustains\nphosphorylation", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead="open"]; } /dot Caption: The mTOR signaling pathway and the modulatory effects of this compound.

Experimental Protocols

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase in a cell-free system.

Materials:

-

Purified active kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound (dissolved in DMSO)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP and a phosphospecific antibody

-

P81 phosphocellulose paper or materials for Western blotting

-

Scintillation counter or imaging system

Procedure:

-

Prepare a reaction mixture containing the kinase, its substrate, and kinase assay buffer.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Pre-incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (radiolabeled or unlabeled).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid for radiolabeled assays or SDS-PAGE loading buffer for Western blotting).

-

For radiolabeled assays, spot the reaction mixture onto P81 paper, wash extensively, and quantify the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays, separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with a phosphospecific antibody.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_mix [label="Prepare Kinase Reaction Mix\n(Kinase, Substrate, Buffer)", fillcolor="#F1F3F4"]; add_h89 [label="Add this compound (or DMSO control)", fillcolor="#F1F3F4"]; pre_incubate [label="Pre-incubate\n(10-15 min, RT)", fillcolor="#F1F3F4"]; add_atp [label="Initiate with ATP", fillcolor="#F1F3F4"]; incubate [label="Incubate\n(10-30 min, 30°C)", fillcolor="#F1F3F4"]; stop_reaction [label="Stop Reaction", fillcolor="#F1F3F4"]; detection [label="Detection", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; radiolabeled [label="Radiolabeled:\nSpot on P81 paper, wash,\nand count", fillcolor="#F1F3F4"]; non_radio [label="Non-Radioactive:\nSDS-PAGE, Western Blot,\nPhospho-antibody", fillcolor="#F1F3F4"]; analyze [label="Analyze Data\n(Calculate IC50)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prepare_mix; prepare_mix -> add_h89; add_h89 -> pre_incubate; pre_incubate -> add_atp; add_atp -> incubate; incubate -> stop_reaction; stop_reaction -> detection; detection -> radiolabeled [label=" "]; detection -> non_radio [label=" "]; radiolabeled -> analyze; non_radio -> analyze; analyze -> end; } /dot Caption: A generalized workflow for an in vitro kinase inhibition assay.

Western Blotting for Phospho-Substrates

This protocol describes how to assess the effect of this compound on the phosphorylation of a specific PKA substrate (e.g., CREB) in cultured cells.

Materials:

-

Cultured cells

-

This compound (dissolved in DMSO)

-

PKA activator (e.g., Forskolin)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Plate cells and grow to the desired confluency.

-

Pre-treat cells with various concentrations of this compound (or DMSO) for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with a PKA activator (e.g., 10 µM Forskolin) for a short period (e.g., 15-30 minutes).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-phospho-CREB Ser133) overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-CREB).

Chemical and Physical Properties

-

Chemical Name: N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide dihydrochloride

-

Molecular Formula: C₂₀H₂₀BrN₃O₂S · 2HCl

-

Molecular Weight: 519.28 g/mol

-

Appearance: White to off-white solid

-

Solubility: Soluble in DMSO (to 100 mM) and water (to 25 mM).[2]

-

Storage: Store as a solid at -20°C for long-term stability. Stock solutions in DMSO can be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Conclusion

This compound remains a valuable tool for studying cellular signaling, particularly the cAMP/PKA pathway. Its potent inhibitory effect on PKA has been instrumental in defining the kinase's role in numerous physiological and pathological processes. However, researchers must be cognizant of its off-target effects, especially on kinases like ROCK and its complex interactions with the mTOR pathway. By employing appropriate experimental controls, carefully titrating the inhibitor concentration, and considering its broader kinase selectivity profile, this compound can be effectively utilized to generate reliable and insightful data. This technical guide provides a comprehensive overview of this compound's mechanism of action and practical guidance for its application in research, empowering scientists to leverage this compound to its full potential while being mindful of its limitations.

References

- 1. assaygenie.com [assaygenie.com]

- 2. mTOR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. broadpharm.com [broadpharm.com]

- 8. med.upenn.edu [med.upenn.edu]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

H-89 as a Protein Kinase A Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-89 is a widely utilized pharmacological agent in cell biology and pharmacology, primarily employed as a potent, cell-permeable inhibitor of cyclic AMP (cAMP)-dependent Protein Kinase A (PKA). Derived from H-8, it was initially developed as a more selective and powerful tool for dissecting the multifaceted roles of PKA in cellular signaling.[1] This guide provides an in-depth technical overview of this compound, including its mechanism of action, inhibitory profile, experimental applications, and significant limitations. Quantitative data are presented in structured tables, and key experimental protocols are detailed. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding for research, scientific, and drug development applications.

Introduction to Protein Kinase A (PKA) Signaling

Protein Kinase A is a crucial serine/threonine kinase that acts as a primary downstream effector of the second messenger cAMP.[2][3] The PKA signaling pathway is integral to a vast array of physiological processes, including metabolism, gene transcription, cell cycle regulation, and synaptic plasticity.[2][4] In its inactive state, PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits.[5][6] The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[2][5] These active C subunits then phosphorylate a multitude of substrate proteins within the cytoplasm and nucleus, thereby modulating their activity and propagating the signal.[3] The specificity of PKA signaling is maintained by A-Kinase Anchoring Proteins (AKAPs), which compartmentalize the kinase to specific subcellular locations, placing it in proximity to its activators and substrates.[3][5]

Figure 1: Simplified Protein Kinase A (PKA) signaling cascade and the point of this compound inhibition.

This compound: Mechanism of Action and Biochemical Data

This compound, chemically known as N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, functions as a competitive inhibitor of the adenosine triphosphate (ATP) binding site on the catalytic subunit of PKA.[1] This mode of action prevents the transfer of the gamma-phosphate from ATP to the serine or threonine residues of PKA's substrate proteins, thereby blocking downstream signaling events.

Inhibitory Potency and Selectivity

While this compound is a potent inhibitor of PKA, it is not entirely specific and is known to inhibit several other kinases, particularly at higher concentrations.[1][7][8] This lack of absolute specificity is a critical consideration in experimental design and data interpretation. The inhibitory constants (IC50 and Ki) are crucial metrics for understanding the potency and selectivity of this compound. The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%, while the Ki value is the dissociation constant for the enzyme-inhibitor complex. Ki values are intrinsic properties of the interaction and are generally preferred for direct comparison of inhibitor potencies.[9][10]

Table 1: Inhibitory Profile of this compound Against Various Kinases

| Kinase Target | IC50 (nM) | Ki (nM) | Notes |

|---|---|---|---|

| Protein Kinase A (PKA) | 48 - 135 [1][11] | 48 | Primary Target |

| Mitogen- and Stress-activated Kinase 1 (MSK1) | 80 - 120[1] | ~80 | Significant off-target |

| S6K1 (p70S6K) | 80[1] | ~70-90 | Significant off-target |

| Rho-associated Kinase II (ROCKII) | 135 - 270[1][12] | ~330 | Off-target at higher µM |

| Protein Kinase B (PKBα/Akt1) | 2600[1] | >5000 | Weak inhibition |

| MAPKAP-K1b (RSK2) | 2800[1] | Not reported | Weak inhibition |

| Protein Kinase G (PKG) | 480 | 340 | Moderate inhibition |

| Protein Kinase C (PKC) | 10,000 - 28,000[13] | >10,000 | Very weak inhibition |

| Myosin Light Chain Kinase (MLCK) | >20,000 | >20,000 | Negligible inhibition |

Note: IC50 and Ki values can vary depending on experimental conditions (e.g., ATP concentration). Data compiled from multiple sources.[1][11][12][13]

Off-Target Effects and Limitations

The utility of this compound as a specific PKA inhibitor is compromised by its off-target activities.[7][8] Researchers must be aware of these PKA-independent effects to avoid misinterpretation of experimental results.

-

Kinase Inhibition: As shown in Table 1, this compound inhibits several other kinases with potencies that can overlap with the effective concentration range for PKA inhibition in cellular assays (typically 1-10 µM).[1][8] For instance, its potent inhibition of MSK1 and S6K1 can confound studies on pathways involving these kinases.[14][15]

-

Receptor Antagonism: this compound can act as a competitive antagonist at β-adrenergic receptors, which are often upstream of PKA activation. This can lead to a reduction in cAMP levels, independent of direct PKA inhibition.[16]

-

Ion Channel Modulation: this compound has been reported to directly inhibit various potassium currents.[1]

-

Assay Interference: this compound can directly attenuate the bioluminescence signal from Renilla Luciferase (RLuc), a common reporter in cell-based assays. This effect is not observed with Firefly luciferase or with other PKA inhibitors like KT5720.[17][18]

Due to these limitations, it is strongly recommended to use this compound in conjunction with other, structurally different PKA inhibitors (e.g., Rp-cAMPS) or molecular genetics approaches (e.g., siRNA, dominant-negative mutants) to confirm the specific involvement of PKA.[7][8]

Figure 2: Overview of the primary and major off-target effects of the inhibitor this compound.

Experimental Protocols

The following sections provide generalized protocols for using this compound in common experimental settings. Researchers should optimize concentrations and incubation times for their specific cell type and experimental system.

In Vitro Kinase Assay with this compound

This protocol describes a method to determine the inhibitory effect of this compound on the activity of purified PKA using a radioactive [γ-³²P]ATP assay.

Materials:

-

Purified, active PKA catalytic subunit

-

PKA substrate (e.g., Kemptide, Histone H1)

-

This compound dihydrochloride (stock solution in DMSO or water)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ATP solution (non-radioactive)

-

Phosphoric acid (85%)

-

P81 phosphocellulose paper

-

Scintillation counter and vials

Procedure:

-

Prepare this compound Dilutions: Serially dilute the this compound stock solution to achieve a range of final concentrations for testing (e.g., 1 nM to 10 µM). Include a vehicle control (DMSO or water).

-

Set up Kinase Reaction: In a microcentrifuge tube, combine the kinase reaction buffer, the desired concentration of this compound or vehicle, and the PKA substrate.

-

Pre-incubation: Pre-incubate the mixture for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Start the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radioactive ATP (final concentration typically 10-100 µM).

-

Incubation: Incubate the reaction for 10-30 minutes at 30°C. Ensure the reaction stays within the linear range.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper square.

-

Wash: Wash the P81 papers three times for 15 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify: Place the washed and dried P81 paper into a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Figure 3: General workflow for an in vitro radioactive kinase assay to test this compound inhibition.

Cell-Based Assay for PKA Inhibition

This protocol outlines a general method for assessing PKA activity in cultured cells using this compound, followed by Western blot analysis of a known PKA substrate, such as CREB (cAMP response element-binding protein).

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

PKA activator (e.g., Forskolin, 8-Br-cAMP)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (e.g., anti-phospho-CREB (Ser133), anti-total-CREB)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Cell Culture: Plate cells and grow to 70-80% confluency.

-

Serum Starvation (Optional): To reduce basal kinase activity, serum-starve the cells for 4-16 hours, if appropriate for the cell type.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 30-60 minutes. The final DMSO concentration should be consistent across all conditions and typically <0.1%.

-

Stimulation: Add a PKA activator (e.g., 10 µM Forskolin) to the media and incubate for the determined optimal time (e.g., 15-30 minutes) to induce phosphorylation of PKA substrates. Include a non-stimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% BSA or non-fat milk in TBST). d. Incubate the membrane with the primary antibody against the phosphorylated target (e.g., anti-phospho-CREB). e. After washing, incubate with an HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescence substrate and an imaging system.

-

Data Analysis: a. To normalize for protein loading, strip the membrane and re-probe with an antibody for the total (non-phosphorylated) protein (e.g., anti-total-CREB). b. Quantify the band intensities. The level of inhibition can be determined by comparing the phospho-protein/total-protein ratio in this compound-treated samples to the stimulated control.

Conclusion

This compound remains a valuable tool for investigating PKA-mediated signaling pathways due to its high potency and cell permeability. However, its utility is significantly caveated by a range of well-documented off-target effects. For drug development professionals and researchers, it is imperative to approach data generated using this compound with caution. Robust experimental design should include multiple validation methods, such as the use of alternative inhibitors and genetic approaches, to confidently attribute an observed biological effect to the inhibition of PKA. The protocols and data provided in this guide serve as a foundational resource for the effective and critical use of this compound in a research setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. File:Schematic diagram of anchored PKA signaling.png - Wikimedia Commons [commons.wikimedia.org]

- 7. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. google.com [google.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Protein kinase C zeta type - Wikipedia [en.wikipedia.org]

- 14. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Pharmacological inhibition of protein kinases in intact cells: antagonism of beta adrenergic receptor ligand binding by this compound reveals limitations of usefulness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The cAMP-dependent protein kinase inhibitor this compound attenuates the bioluminescence signal produced by Renilla Luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

H-89: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-89, chemically known as N-[2-(4-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, is a widely utilized cell-permeable protein kinase inhibitor.[1] Initially marketed as a potent and selective inhibitor of cyclic AMP-dependent Protein Kinase A (PKA), it has been instrumental in elucidating the roles of PKA in a vast array of cellular processes across diverse cell types, including those in the heart, brain, and smooth muscle.[1][2] this compound acts as a competitive inhibitor at the adenosine triphosphate (ATP) binding site of the PKA catalytic subunit.[3]

However, accumulating evidence has revealed that this compound is not as specific as once believed.[2][4] It exhibits inhibitory activity against a range of other kinases, particularly those in the AGC family, and exerts numerous PKA-independent effects.[4][5] This lack of specificity can significantly complicate the interpretation of experimental data, making it imperative for researchers to be aware of its broader pharmacological profile.[2] This guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, presents quantitative data on its kinase selectivity, details relevant experimental protocols, and offers visual diagrams of the molecular interactions.

Primary Target: The Protein Kinase A (PKA) Signaling Pathway

The canonical PKA signaling pathway is a central regulator of numerous cellular functions. It is activated by second messenger cyclic adenosine monophosphate (cAMP). In its inactive state, PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active subunits then phosphorylate a multitude of downstream substrate proteins on serine and threonine residues, a key target being the transcription factor CREB (cAMP response element-binding protein).[6] this compound inhibits this process by competing with ATP for binding to the catalytic subunit, thereby preventing the phosphorylation of PKA substrates.[3]

Off-Target Effects and PKA-Independent Signaling

A critical aspect of using this compound is understanding its promiscuity as a kinase inhibitor. In vitro kinase assays have demonstrated that this compound can inhibit at least eight other protein kinases, in some cases with greater potency than for PKA.[4] This is particularly true at the higher micromolar concentrations often used in cell-based assays.[1] These off-target effects mean that cellular responses to this compound cannot be solely attributed to PKA inhibition without further validation using more specific inhibitors (e.g., Rp-cAMPS) or genetic approaches.[2]

Quantitative Data: Kinase Inhibition Profile of this compound

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for several key kinases, highlighting its multi-targeted nature.

| Kinase Target | IC50 (nM) | Reference(s) |

| Protein Kinase A (PKA) | ~50 - 135 | [3][5] |

| Ribosomal Protein S6 Kinase 1 (S6K1) | ~80 | [3][5] |

| Mitogen- and Stress-Activated Protein Kinase 1 (MSK1) | ~120 | [3][5] |

| Rho-associated Coiled-coil containing Protein Kinase II (ROCK-II) | ~270 | [3][5] |

| Protein Kinase B alpha (PKBα/AKT1) | ~2600 | [3][5] |

| MAPK-activated Protein Kinase 1b (MAPKAP-K1b/RSK2) | ~2800 | [3][5] |

Key Downstream Signaling Pathways Modulated by this compound

MAPK/CREB Signaling Pathway

The phosphorylation of the transcription factor CREB at Serine 133 is a convergence point for multiple signaling pathways, including the MAPK cascade. While PKA is a well-known CREB kinase, Mitogen- and Stress-Activated Kinase 1 (MSK1), which is downstream of the ERK1/2 and p38 MAPK pathways, also potently phosphorylates CREB.[7] Given that this compound inhibits both PKA and MSK1, it can robustly block CREB activation induced by various stimuli, such as lipopolysaccharide (LPS).[7][8] This dual inhibition makes this compound an effective, albeit non-specific, tool for studying CREB-mediated gene transcription.

TGF-β Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is crucial for processes like cell growth, differentiation, and apoptosis. Canonically, TGF-β ligands bind to type II receptors, which then recruit and phosphorylate type I receptors. The activated type I receptor phosphorylates receptor-regulated Smads (R-Smads), such as Smad2 and Smad3. These then complex with the common mediator Smad4 and translocate to the nucleus to regulate target gene expression. This pathway is negatively regulated by inhibitory Smads (I-Smads), such as Smad6.[9] Interestingly, studies have shown that this compound treatment can increase the expression of inhibitory Smad6.[10] This effect appears to be independent of the canonical Smad2/3 phosphorylation and nuclear translocation, suggesting a novel, PKA-independent mechanism by which this compound can modulate TGF-β family signaling outcomes.

mTOR/AKT/S6K1 Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a central controller of cell growth, proliferation, and metabolism. It consists of two main complexes, mTORC1 and mTORC2. mTORC1 phosphorylates targets like S6K1 to promote protein synthesis, while mTORC2 phosphorylates AKT at Serine 473, leading to its full activation. This compound has complex and somewhat paradoxical effects on this pathway. While it is known to inhibit S6K1 and AKT (PKBα) directly at high concentrations, studies have shown that pre-treatment with this compound can render the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors like rapamycin and Torin1.[5][11] This suggests this compound may act on an upstream component, possibly a phosphatase, to sustain mTOR signaling even when the mTOR kinase itself is inhibited.[5]

Experimental Protocols

General Protocol for this compound Treatment in Cell Culture

This protocol provides a general framework for treating adherent mammalian cells with this compound to assess its effect on a signaling pathway of interest.

Materials:

-

This compound dihydrochloride (Stock solution typically 10 mM in DMSO)

-

Cultured cells plated at ~70-80% confluency

-

Appropriate cell culture medium (with or without serum, depending on the experiment)

-

Agonist/stimulant for the pathway of interest

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

DMSO (vehicle control)

Methodology:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to 70-80% confluency.

-

Serum Starvation (Optional): If studying a pathway activated by growth factors, serum-starve the cells for 4-24 hours prior to treatment to reduce basal signaling.

-

This compound Pre-incubation: Prepare working solutions of this compound in culture medium. A typical final concentration range is 1-20 µM. Aspirate the old medium from the cells and add the this compound containing medium. Also, prepare a vehicle control plate using the same concentration of DMSO.

-

Incubation: Incubate the cells with this compound or vehicle for a pre-determined time, typically 30-60 minutes, at 37°C and 5% CO2.

-

Stimulation: If applicable, add the specific agonist (e.g., Forskolin to activate PKA, or LPS to activate MAPK) to the medium and incubate for the desired stimulation time (e.g., 15-30 minutes).

-

Cell Lysis: Place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris. Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay). The samples are now ready for downstream analysis like Western blotting.

Western Blot Analysis of CREB Phosphorylation

This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of CREB at Serine 133, a common downstream target of PKA and MSK1.[7][12]

Materials:

-

Cell lysates prepared as described above

-

SDS-PAGE gels

-

Western blot running and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total CREB.

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate (ECL)

-

Imaging system

Methodology:

-

Sample Preparation: Normalize the protein concentration of all cell lysates. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-CREB (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 6.

-

Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody against total CREB. The ratio of phospho-CREB to total CREB can then be quantified using densitometry software.

Conclusion

This compound remains a valuable tool for probing cellular signaling, but its utility is predicated on a thorough understanding of its molecular targets beyond PKA. Its documented effects on kinases such as MSK1, S6K1, and ROCK-II, as well as its influence on pathways like TGF-β signaling, underscore its complex pharmacological profile.[3][5] For drug development professionals and researchers, data generated using this compound as the sole inhibitor of PKA should be interpreted with caution.[2] It is highly recommended to corroborate findings with more specific pharmacological inhibitors or genetic tools, such as siRNA or CRISPR-Cas9-mediated knockout of PKA subunits, to definitively establish the role of PKA in a given biological process. By acknowledging its polypharmacology, scientists can continue to leverage this compound effectively while avoiding potential misinterpretations of its downstream effects.

References

- 1. researchgate.net [researchgate.net]

- 2. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prolonged Fasting reduces IGF-1/PKA to promote hematopoietic stem cell-based regeneration and reverse immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. H89, an inhibitor of PKA and MSK, inhibits cyclic-AMP response element binding protein-mediated MAPK phosphatase-1 induction by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Smad6 inhibits signalling by the TGF-beta superfamily. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

The Off-Target Profile of H-89: A Technical Guide for Researchers

An In-depth Examination of the Kinase Inhibitor H-89 and Its Polyspecific Interactions

This compound, a widely utilized isoquinolinesulfonamide compound, is commercially promoted as a potent and selective inhibitor of Protein Kinase A (PKA). While it has been an invaluable tool in dissecting PKA-mediated signaling pathways, a growing body of evidence reveals a more complex pharmacological profile. This technical guide provides a comprehensive overview of the off-target effects of this compound, offering critical insights for researchers, scientists, and drug development professionals to ensure accurate interpretation of experimental results and to leverage its polypharmacology for new therapeutic strategies.

Kinase Inhibition Profile: Beyond PKA

This compound acts as an ATP-competitive inhibitor, and its effects are not limited to PKA. In vitro kinase profiling has revealed its activity against a panel of other kinases, often with comparable or even greater potency than for PKA itself.

Table 1: Kinase Inhibitory Potency of this compound

| Target Kinase | IC50 (nM) | On-Target/Off-Target |

| Protein Kinase A (PKA) | 48 - 135[1][2] | On-Target |

| Ribosomal S6 Kinase 1 (S6K1) | 80[1][2] | Off-Target |

| Mitogen- and Stress-activated Kinase 1 (MSK1) | 120[1][2] | Off-Target |

| Rho-associated Coiled-coil Kinase II (ROCKII) | 270[1][2] | Off-Target |

| Protein Kinase Bα (PKBα/Akt) | 2600[2] | Off-Target |

| MAPK-activated Protein Kinase 1b (MAPKAP-K1b) | 2800[2] | Off-Target |

Note: IC50 values can vary depending on the experimental conditions, such as ATP concentration and substrate used.

The inhibition of kinases such as ROCK and S6K1 can have significant biological consequences, and attributing cellular effects solely to PKA inhibition in the presence of this compound requires careful validation with additional, more specific inhibitors or genetic approaches.

Non-Kinase Off-Target Interactions

Beyond the kinome, this compound interacts with other classes of proteins, including G-protein coupled receptors (GPCRs), ion channels, and intracellular pumps. These interactions can lead to confounding effects and misinterpretation of experimental data.

Table 2: Non-Kinase Off-Target Binding Affinities of this compound

| Target | Ki (nM) | Interaction Type |

| β1-Adrenergic Receptor | ~350[3] | Antagonist |

| β2-Adrenergic Receptor | ~180[3] | Antagonist |

Table 3: Non-Kinase Off-Target Inhibitory Concentrations of this compound

| Target | IC50 / Kd | Interaction Type |

| Voltage-gated Potassium (Kv) Channels | Kd ≈ 1.02 µM[4] | Direct Blockade |

| Sarcoplasmic Reticulum Ca2+-ATPase (SERCA) | ~7.2 - 8.1 µM[5] | Direct Inhibition |

Key Off-Target Signaling Pathways

The off-target activities of this compound can significantly impact major signaling cascades. Understanding these interactions is crucial for interpreting experimental outcomes.

Rho/ROCK Signaling Pathway

This compound directly inhibits ROCKII, a key downstream effector of the small GTPase RhoA. This pathway is a central regulator of the actin cytoskeleton, influencing cell morphology, adhesion, and migration.

References

- 1. Application of SILAC Labeling in Phosphoproteomics Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Application of SILAC Labeling in Phosphoproteomics Analysis | Springer Nature Experiments [experiments.springernature.com]

- 4. SILAC Protocol for Global Phosphoproteomics Analysis - Creative Proteomics [creative-proteomics.com]

- 5. Specific inhibition of cardiac and skeletal muscle sarcoplasmic reticulum Ca2+ pumps by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

H-89's Selectivity for PKA: A Technical Guide for Researchers

An In-depth Analysis of H-89's Kinase Selectivity Profile, Experimental Methodologies, and Pathway Interactions

Introduction

This compound (N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide) is a widely utilized cell-permeable chemical probe initially characterized as a potent and selective inhibitor of cAMP-dependent Protein Kinase A (PKA).[1] Its utility in elucidating the physiological roles of PKA has been extensive. However, subsequent comprehensive kinase profiling studies have revealed that this compound is not as selective as once presumed, exhibiting inhibitory activity against a range of other kinases, particularly within the AGC kinase family.[1][2] This guide provides a detailed technical overview of this compound's selectivity for PKA versus other kinases, presenting quantitative data, experimental protocols for assessing kinase inhibition, and visual representations of relevant signaling pathways and experimental workflows. This information is intended to assist researchers, scientists, and drug development professionals in the nuanced interpretation of experimental results obtained using this compound and to facilitate the design of more precise future studies.

Data Presentation: this compound Kinase Selectivity Profile

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of protein kinases. The data clearly illustrates that while this compound is a potent inhibitor of PKA, it also significantly inhibits other kinases at comparable concentrations.

| Kinase | IC50 (µM) | Kinase Family |

| PKA | 0.048 | AGC |

| MSK1 | 0.08 | AGC |

| S6K1 | 0.16 | AGC |

| ROCKII | 0.28 | AGC |

| PKBα | 2.5 | AGC |

| p70S6K | 0.6 | AGC |

| CAMKII (rat) | 2.0 | CaMK |

| PHK | 3.0 | CaMK |

| CHK1 | 10.0 | CAMK |

| MARK3 | 10.0 | CAMK |

| AMPK (rat) | 20.0 | CAMK |

| CDK2/cyclin A | >100 | CMGC |

| GSK3β | >100 | CMGC |

| MAPK1/ERK2 | >100 | CMGC |

| p38α/SAPK2a | >100 | CMGC |

| JNK1α1 | >100 | CMGC |

| Src | >100 | TK |

| Lck | >100 | TK |

| EGFR | >100 | TK |

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is paramount for the accurate interpretation of its biological effects. The following is a detailed methodology for a standard in vitro radiometric protein kinase assay, a robust method for quantifying the inhibitory potency of compounds like this compound.

In Vitro Radiometric Protein Kinase Assay

Objective: To determine the concentration at which this compound inhibits 50% of the enzymatic activity (IC50) of a specific protein kinase.

Materials:

-

Purified active protein kinase

-

Specific peptide or protein substrate for the kinase

-

This compound (or other test inhibitor) dissolved in an appropriate solvent (e.g., DMSO)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

DTT (Dithiothreitol)

-

ATP solution (unlabeled)

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 75 mM phosphoric acid)

-

Scintillation vials

-

Scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations to be tested.

-

Prepare the kinase reaction master mix containing the kinase assay buffer, DTT, and the specific substrate.

-

Prepare the ATP mixture by combining unlabeled ATP with [γ-³²P]ATP to achieve the desired final concentration and specific activity.

-

-

Assay Setup:

-

To individual microcentrifuge tubes or wells of a microplate, add the kinase reaction master mix.

-

Add the serially diluted this compound or vehicle control (DMSO) to the respective tubes/wells.

-

Add the purified protein kinase to each reaction, ensuring it is kept on ice until the reaction is initiated.

-

-

Initiation and Incubation:

-

Initiate the kinase reaction by adding the [γ-³²P]ATP mixture to each tube/well.

-

Incubate the reactions at a controlled temperature (typically 30°C) for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.

-

-

Termination of Reaction:

-

Stop the reaction by spotting a portion of the reaction mixture onto a sheet of phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

-

-

Washing:

-

Wash the phosphocellulose papers multiple times in the wash buffer to remove any unbound [γ-³²P]ATP. This is a critical step to reduce background signal.

-

-

Quantification:

-

Place the washed and dried phosphocellulose paper squares into scintillation vials.

-

Add scintillation fluid to each vial.

-

Measure the amount of radioactivity incorporated into the substrate using a liquid scintillation counter. The counts per minute (CPM) are proportional to the kinase activity.

-

-

Data Analysis:

-

Subtract the background CPM (from a reaction with no kinase) from all other readings.

-

Plot the percentage of kinase activity remaining versus the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the canonical PKA signaling pathway, which is a primary target of this compound.

Caption: The PKA signaling cascade initiated by GPCR activation.

Experimental Workflow Diagram

This diagram outlines the general workflow for determining the selectivity of a kinase inhibitor like this compound.

Caption: A generalized workflow for kinase inhibitor selectivity profiling.

Conclusion

References

- 1. Specificity and mechanism of action of some commonly used protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule H89 renders the phosphorylation of S6K1 and AKT resistant to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphorylation Changes in Response to Kinase Inhibitor H89 in PKA-Null Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of H-89 in the cAMP Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous and essential signal transduction cascade involved in a myriad of physiological processes. A key effector in this pathway is Protein Kinase A (PKA), a serine/threonine kinase that phosphorylates a vast array of downstream targets, thereby regulating cellular function. The isoquinolinesulfonamide H-89 has been widely adopted as a pharmacological tool to investigate the roles of PKA. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its application in experimental settings, and a critical evaluation of its specificity and off-target effects. This document is intended to serve as a comprehensive resource for researchers employing this compound in their studies of the cAMP signaling pathway.

Introduction to the cAMP Signaling Pathway

The cAMP signaling pathway is initiated by the binding of extracellular ligands, such as hormones and neurotransmitters, to G protein-coupled receptors (GPCRs). This interaction activates the associated heterotrimeric G protein, leading to the dissociation of the Gα subunit. The activated Gαs subunit, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. The primary intracellular effector of cAMP is PKA, also known as cAMP-dependent protein kinase.

PKA exists as a tetramer consisting of two regulatory (R) subunits and two catalytic (C) subunits. In its inactive state, the regulatory subunits bind to and inhibit the catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active C subunits then phosphorylate specific serine and threonine residues on a multitude of substrate proteins, thereby modulating their activity and eliciting a cellular response. The termination of the cAMP signal is primarily achieved through the hydrolysis of cAMP by phosphodiesterases (PDEs).

This compound: A Competitive Inhibitor of Protein Kinase A

This compound, chemically known as N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, is a potent, cell-permeable inhibitor of PKA[1][2]. It has been extensively used in cell biology and pharmacology to dissect the functional roles of PKA in various signaling cascades.

Mechanism of Action

This compound exerts its inhibitory effect on PKA by acting as a competitive inhibitor of ATP at the catalytic subunit's ATP-binding site[1][3]. By occupying this site, this compound prevents the binding of ATP, thereby blocking the phosphotransferase activity of the kinase and the subsequent phosphorylation of its substrates.

Quantitative Data: Inhibitory Profile of this compound

The efficacy and selectivity of a kinase inhibitor are critical parameters for the interpretation of experimental results. The following table summarizes the reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound against PKA and a selection of other kinases, highlighting its potency and potential for off-target effects.

| Kinase | Ki (nM) | IC50 (nM) |

| Protein Kinase A (PKA) | 48 [4][5][6] | 48 - 135 [1][4][5] |

| Protein Kinase G (PKG) | 480 | ~500 |

| Protein Kinase C (PKC) | >30,000 | >30,000 |

| Myosin Light Chain Kinase (MLCK) | >30,000 | >30,000 |

| Calmodulin Kinase II | >30,000 | >30,000 |

| Casein Kinase I/II | >30,000 | >30,000 |

| S6 Kinase 1 (S6K1) | - | 80 |

| Mitogen- and Stress-activated Kinase 1 (MSK1) | - | 120 |

| Rho-associated Coiled-coil containing Protein Kinase II (ROCKII) | - | 270 |

| Protein Kinase Bα (PKBα/Akt) | - | 2600 |

| MAPK-activated Protein Kinase 1b (MAPKAP-K1b) | - | 2800 |

Note: Ki and IC50 values can vary depending on the experimental conditions, such as ATP concentration and substrate used.

Experimental Protocols Utilizing this compound

The following section provides a generalized protocol for the use of this compound to inhibit PKA in a cell culture setting. It is crucial to optimize concentrations and incubation times for each specific cell type and experimental question.

Preparation of this compound Stock Solution

-

This compound dihydrochloride is typically supplied as a lyophilized powder.

-

To prepare a stock solution, dissolve the powder in dimethyl sulfoxide (DMSO) to a final concentration of 10-20 mM[3].

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. The solution is generally stable for up to 3 months[3].

Inhibition of PKA in Cultured Cells

-

Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

-

Pre-treatment with this compound:

-

Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. A common working concentration range for inhibiting PKA in vivo is 10-30 µM[3]. However, lower concentrations (e.g., 1-10 µM) have also been reported to be effective in some contexts[7][8].

-

Remove the existing culture medium from the cells and replace it with the medium containing this compound.

-

Incubate the cells for a sufficient period to allow for cellular uptake and inhibition of PKA. A typical pre-incubation time is 30-60 minutes[3][5].

-

-

Stimulation of the cAMP Pathway (Optional):

-

To study the effect of this compound on stimulated PKA activity, cells can be treated with an agonist that increases intracellular cAMP levels (e.g., forskolin, isoproterenol) after the pre-incubation period with this compound.

-

-

Downstream Analysis:

-

Following treatment, cells can be harvested and lysed for downstream analysis, such as Western blotting to assess the phosphorylation status of PKA substrates (e.g., CREB at Ser133)[3], kinase activity assays, or gene expression analysis.

-

Control Experiments

To ensure the observed effects are due to PKA inhibition by this compound and not off-target effects or solvent-induced artifacts, the following controls are essential:

-

Vehicle Control: Treat cells with the same concentration of DMSO used to dissolve this compound.

-

Inactive Analog Control: Use an inactive analog of this compound, such as H-85, to demonstrate that the observed effects are not due to non-specific interactions of the isoquinolinesulfonamide structure[9].

-

Alternative PKA Inhibitors: To confirm the involvement of PKA, use other structurally and mechanistically distinct PKA inhibitors, such as Rp-cAMPS or KT5720[10][11].

-

Rescue Experiments: If possible, perform rescue experiments by overexpressing a constitutively active or this compound-resistant mutant of the PKA catalytic subunit.

-

Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of this compound that inhibits PKA without causing significant toxicity or off-target effects.

Visualizing the Role of this compound in the cAMP Pathway

The following diagrams, generated using the DOT language for Graphviz, illustrate the cAMP signaling pathway and a typical experimental workflow for studying the effects of this compound.

cAMP Signaling Pathway and this compound Inhibition

References

- 1. Frontiers | Protein Kinase Inhibitor Peptide as a Tool to Specifically Inhibit Protein Kinase A [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound, Dihydrochloride | Cell Signaling Technology [cellsignal.com]

- 4. This compound inhibits transient outward and inward rectifier potassium currents in isolated rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Protein kinase A inhibitor, H89, significantly enhances survival rate of dissociated human embryonic stem cells following cryopreservation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protein kinase A inhibitor, H89, enhances survival and clonogenicity of dissociated human embryonic stem cells through Rho-associated coiled-coil containing protein kinase (ROCK) inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The many faces of H89: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

H-89: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-89 is a potent, cell-permeable isoquinolinesulfonamide compound widely utilized in cellular biology and pharmacology as a research tool.[1] Initially characterized as a selective inhibitor of cAMP-dependent Protein Kinase A (PKA), it has become an invaluable agent for investigating the roles of PKA in a myriad of cellular processes.[1] However, subsequent research has revealed a more complex pharmacological profile, with inhibitory activity against several other kinases. This guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and experimental applications of this compound, tailored for the scientific community.

Chemical Structure and Identifiers

This compound, chemically known as N-(2-{[(2E)-3-(4-Bromophenyl)prop-2-en-1-yl]amino}ethyl)isoquinoline-5-sulfonamide, is a synthetic organic compound.[1] Its structure features an isoquinoline sulfonamide moiety linked to a bromocinnamylaminoethyl group. The dihydrochloride salt is a common commercially available form.

| Identifier | Value |

| IUPAC Name | N-(2-{[(2E)-3-(4-Bromophenyl)prop-2-en-1-yl]amino}ethyl)isoquinoline-5-sulfonamide[1] |

| CAS Number | 127243-85-0 (free base)[1], 130964-39-5 (dihydrochloride)[2][3] |

| Chemical Formula | C₂₀H₂₀BrN₃O₂S (free base)[1], C₂₀H₂₀BrN₃O₂S·2HCl (dihydrochloride)[2] |

| SMILES | O=S(C1=CC=CC2=C1C=CN=C2)(NCCNC/C=C/C3=CC=C(Br)C=C3)=O[4] |

| PubChem CID | 449241 (free base)[1], 5702541 (dihydrochloride) |

Physicochemical Properties

This compound is typically supplied as a crystalline solid or film.[3] Its solubility and stability are critical considerations for experimental design.

| Property | Value |

| Molecular Weight | 446.36 g/mol (free base)[1], 519.28 g/mol (dihydrochloride)[2] |

| Appearance | White to light yellow solid[4] |

| Solubility | DMSO: up to 100 mM[1] Water: Soluble to 25 mM (as dihydrochloride)[1] Ethanol: Sparingly soluble DMF: Soluble |

| Storage and Stability | Store at -20°C. Stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles. Protect from light. |

Pharmacological Properties

Mechanism of Action

This compound primarily functions as an ATP-competitive inhibitor of protein kinases.[1] Its inhibitory action on PKA is achieved by binding to the ATP-binding pocket of the PKA catalytic subunit, thereby preventing the phosphorylation of its downstream substrates.[1]

Kinase Selectivity Profile

While widely used as a PKA inhibitor, this compound exhibits activity against a range of other kinases. It is crucial for researchers to be aware of these off-target effects when interpreting experimental results.

| Kinase Target | IC₅₀ / Kᵢ (nM) |

| Protein Kinase A (PKA) | Kᵢ: 48[3], IC₅₀: 135[1] |

| S6K1 (p70S6K) | IC₅₀: 80[1] |

| MSK1 | IC₅₀: 120[1] |

| ROCKII | IC₅₀: 270[1] |

| PKG | ~10-fold less potent than for PKA[1] |

| PKC | Kᵢ: 31,700 |

| Myosin Light Chain Kinase (MLCK) | Kᵢ: 28,300 |

| Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) | Kᵢ: 29,700 |

| Casein Kinase I | Kᵢ: 38,300 |

Note: IC₅₀ and Kᵢ values can vary depending on the assay conditions.

PKA-Independent Effects

Beyond its kinase inhibitory activity, this compound has been reported to have several PKA-independent effects, including:

-

Direct inhibition of various potassium currents.[1]

-

Induction of morphological changes and growth inhibition in some cancer cell lines.

-

Effects on intracellular protein trafficking.

Experimental Protocols

In Vitro PKA Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound on PKA in a cell-free system.

Materials:

-

Recombinant active PKA catalytic subunit

-

PKA substrate peptide (e.g., Kemptide)

-

This compound

-

ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for colorimetric/luminescent assays)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Assay plates (e.g., 96-well)

-

Detection reagents (e.g., phosphocellulose paper and scintillation counter for radioactive assays; phosphospecific antibodies for ELISA-based assays; luciferase/luciferin for luminescence-based assays)

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute this compound to the desired concentrations in the kinase reaction buffer.

-

In a 96-well plate, add the PKA enzyme and the PKA substrate peptide to each well.

-

Add the different concentrations of this compound or vehicle (DMSO) to the respective wells and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).

-

Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto phosphocellulose paper).

-

Detect the amount of phosphorylated substrate using an appropriate method.

-

Calculate the percentage of PKA inhibition for each this compound concentration and determine the IC₅₀ value.

Western Blot Analysis of CREB Phosphorylation

This protocol describes how to assess the effect of this compound on the PKA-mediated phosphorylation of CREB in cultured cells.

Materials:

-

Cultured cells

-

This compound

-

Cell culture medium and supplements

-

PKA activator (e.g., Forskolin, 8-Br-cAMP)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere and grow to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30-60 minutes).

-

Stimulate the cells with a PKA activator (e.g., Forskolin) for a short period (e.g., 15-30 minutes) to induce CREB phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.

-

Quantify the band intensities to determine the relative levels of phosphorylated CREB.

Cell Viability Assay (MTT/WST-1)

This protocol provides a method to evaluate the effect of this compound on the viability of cultured cells.

Materials:

-

Cultured cells

-

This compound

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT or WST-1 reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

If using the MTT assay, add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound's mechanism of action and its application in experimental settings.

Caption: PKA signaling pathway and the inhibitory action of this compound.

Caption: A typical experimental workflow for evaluating the effect of this compound on cell viability.

Conclusion

This compound remains a valuable and widely used tool for studying cellular signaling pathways. Its primary utility lies in its potent inhibition of PKA, which has enabled significant advances in understanding the role of this kinase in health and disease. However, researchers must exercise caution and consider its off-target effects when designing experiments and interpreting data. The use of complementary approaches, such as employing other PKA inhibitors or genetic manipulation of PKA subunits, is recommended to validate findings attributed solely to this compound. This comprehensive guide provides the necessary technical information to facilitate the effective and responsible use of this compound in a research setting.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of Protein Kinase A (PKA) Activity by an in vitro Radioactive Assay Using the Mouse Sperm Derived Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Evolution of H-89: A Technical Guide for Researchers

An In-depth Look at a Widely Used Protein Kinase A Inhibitor

Abstract

H-89, chemically known as N-[2-(p-Bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide, is a potent, cell-permeable inhibitor of cAMP-dependent protein kinase (PKA). Since its initial synthesis and characterization, this compound has become an invaluable tool in cell biology and pharmacology for dissecting the roles of PKA in a myriad of signaling pathways. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and history of this compound as a research tool. It includes a summary of its inhibitory constants, details of key experimental protocols for its characterization and use, and a discussion of its known off-target effects, offering a critical perspective for the design and interpretation of experiments.

Discovery and Initial Characterization

This compound was first described in a 1990 publication by T. Chijiwa and colleagues.[1] The study detailed the synthesis of a series of isoquinolinesulfonamide derivatives and their evaluation as protein kinase inhibitors. This compound emerged as a highly potent and selective inhibitor of PKA.

The initial characterization of this compound involved in vitro kinase assays to determine its inhibitory activity against a panel of protein kinases. These assays typically utilized a radiolabeled ATP analog, [γ-³²P]ATP, and a model substrate for PKA, such as histone H1. The transfer of the radiolabeled phosphate group to the substrate was measured to quantify kinase activity in the presence and absence of the inhibitor.

Kinetic analysis revealed that this compound acts as a competitive inhibitor with respect to ATP, indicating that it binds to the ATP-binding site of the PKA catalytic subunit.[1] This competitive mechanism is a key feature of its inhibitory action.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of PKA. PKA is a key enzyme in the cAMP signaling pathway, which is activated by the binding of cyclic adenosine monophosphate (cAMP). Upon activation, the catalytic subunits of PKA are released and phosphorylate a wide range of substrate proteins, thereby regulating numerous cellular processes.

This compound exerts its inhibitory effect by directly binding to the ATP-binding pocket of the PKA catalytic subunit. This binding event prevents the physiological substrate, ATP, from associating with the enzyme, thus blocking the phosphotransferase reaction.

Quantitative Data

The inhibitory potency of this compound is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The original study by Chijiwa et al. reported a Ki of 48 nM for PKA.[1] Subsequent studies have further characterized its activity against a broader range of kinases, revealing important off-target effects.

| Kinase | Ki (µM)[1] | IC50 (nM) |

| Protein Kinase A (PKA) | 0.048 ± 0.008 | |

| Protein Kinase G (PKG) | 0.48 ± 0.13 | |

| Protein Kinase C (PKC) | 31.7 ± 15.9 | |

| Casein Kinase I | 38.3 ± 6.0 | |

| Casein Kinase II | 136.7 ± 17.0 | |

| Myosin Light Chain Kinase (MLCK) | 28.3 ± 17.5 | |

| Ca2+/Calmodulin-dependent Protein Kinase II | 29.7 ± 8.1 | |

| S6K1 | 80 | |

| MSK1 | 120 | |

| ROCKII | 270 | |

| PKBα | 2600 | |

| MAPKAP-K1b | 2800 |

Table 1: Inhibitory Constants of this compound against Various Protein Kinases. Data from the original discovery paper and subsequent kinase profiling studies.

Experimental Protocols

In Vitro PKA Inhibition Assay (Radiolabeled ATP Method)

This protocol is a generalized representation based on the methods commonly used for kinase assays at the time of this compound's discovery.

Objective: To determine the inhibitory effect of this compound on PKA activity.

Materials:

-

Purified PKA catalytic subunit

-

Histone H1 (or a specific peptide substrate)

-

[γ-³²P]ATP

-

This compound (at various concentrations)

-

Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT, 10 mM MgCl₂)

-

Trichloroacetic acid (TCA) or phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, purified PKA, and the substrate (histone H1).

-

Add varying concentrations of this compound to the reaction mixtures. A control reaction with no inhibitor should also be prepared.

-

Pre-incubate the mixtures for a short period (e.g., 10 minutes) at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Allow the reaction to proceed for a defined time (e.g., 10-20 minutes) at 30°C.

-

Terminate the reaction by adding an equal volume of cold 10% TCA to precipitate the proteins, or by spotting the reaction mixture onto phosphocellulose paper.

-

If using TCA precipitation, centrifuge the samples, wash the protein pellet to remove unincorporated [γ-³²P]ATP, and then measure the radioactivity of the pellet using a scintillation counter.

-

If using phosphocellulose paper, wash the paper extensively in phosphoric acid to remove unincorporated [γ-³²P]ATP, and then measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of PKA inhibition at each this compound concentration relative to the control reaction.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

History of this compound as a Research Tool

Following its discovery, this compound was rapidly adopted by the research community as a valuable tool to investigate the physiological roles of PKA. Its cell permeability allowed for its use in a wide range of cellular and in vivo studies.

Key Research Applications:

-

Neuroscience: this compound has been instrumental in studying the role of PKA in neuronal processes such as synaptic plasticity, learning, and memory. For example, it has been used to demonstrate the involvement of the cAMP-PKA pathway in long-term potentiation (LTP).

-

Cardiovascular Research: The role of PKA in regulating cardiac muscle contraction and heart rate has been extensively investigated using this compound.[2] It has been used to probe the effects of β-adrenergic stimulation on cardiac function.

-

Cancer Biology: this compound has been employed to explore the involvement of PKA in cell proliferation, differentiation, and apoptosis in various cancer cell lines.

-